N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
Description
Properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S2/c19-14(9-22-11-4-2-1-3-5-11)17-15-16-12-7-6-10(18(20)21)8-13(12)23-15/h1-8H,9H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLXECUGTSZPAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.
Acetamide Formation: The final step involves the reaction of the nitro-substituted thiazole with phenylthioacetic acid or its derivatives under suitable conditions to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Formation of N-(6-aminobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2-(phenylthio)acetic acid and the corresponding amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide would depend on its specific biological target. Generally, compounds with nitro and thiazole groups can interact with various enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylthio group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Melting points and spectral data reflect the influence of substituents on molecular stability:
Anticancer Activity
- Compound 6d : Exhibited potent VEGFR-2 inhibition (IC₅₀ = 0.89 μM) and induced apoptosis in MCF-7 cells via caspase-3 activation .
- 4b (4-methoxy derivative) : Showed moderate antiproliferative activity against HepG2 (IC₅₀ = 12.3 μM), attributed to enhanced electron-donating effects of the methoxy group .
Antitubercular Activity
- 5k (DprE1 inhibitor) : Achieved MIC = 0.82 μM against Mycobacterium tuberculosis, surpassing isoniazid (MIC = 1.6 μM). Halogen substituents (e.g., Cl, Br) improved enzyme inhibition by 80% compared to BTZ043 .
Urease Inhibition
- N-(6-(p-Tolyl)benzo[d]thiazol-2-yl)acetamide: Most active in its series (IC₅₀ = 8.2 μM), binding to non-metallic active sites via H-bonding interactions .
Structure-Activity Relationships (SAR)
- Nitro Group : Critical for antitubercular activity; removal reduced DprE1 inhibition by 60% .
- Phenylthio vs. Thiadiazole : Phenylthio derivatives showed superior VEGFR-2 inhibition over bulkier thiadiazole groups due to better binding pocket compatibility .
- Aryl Substitutions : Electron-withdrawing groups (e.g., trifluoromethyl) enhanced urease inhibition by stabilizing enzyme-ligand complexes .
Computational and Mechanistic Insights
- Molecular Docking : Compound 6d formed hydrogen bonds with VEGFR-2 residues (Glu885, Asp1046), while the nitro group engaged in π-π stacking with Phe918 .
- ADMET Predictions : Derivatives with logP > 3.5 showed reduced aqueous solubility but improved blood-brain barrier penetration, relevant for CNS-targeted therapies .
Biological Activity
N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic compound belonging to the class of thiazole derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and comparative studies with other similar compounds.
Chemical Structure and Properties
The structure of this compound features a nitro group attached to the benzo[d]thiazole moiety and a phenylthio group linked to an acetamide structure. This unique combination of functional groups contributes to its distinct chemical reactivity and biological properties.
| Property | Details |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 278.39 g/mol |
| CAS Number | 899991-05-0 |
Antimicrobial Activity
Thiazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including bacteria and fungi. The specific mechanism often involves inhibition of key enzymes or disruption of cellular processes in microorganisms .
Anticancer Properties
Studies have suggested that thiazole derivatives may possess anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. The interaction of this compound with cancer cell lines has shown promising results, indicating its potential as a chemotherapeutic agent .
Urease Inhibition
Recent studies have highlighted the compound's ability to inhibit urease, an enzyme critical for the survival of certain pathogens. Molecular docking studies have been conducted to elucidate the binding interactions between the compound and urease, revealing insights into its inhibitory mechanisms .
Comparative Analysis with Other Thiazole Derivatives
The biological activity of this compound can be compared to other thiazole derivatives to understand its unique characteristics better.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide | Moderate antimicrobial properties | Contains fluorine instead of nitro group |
| N-(2-Aminobenzothiazol-6-yl)-acetamide | Anticancer activity | Amino group affects solubility and reactivity |
| N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide | Antimicrobial and anticancer properties | Chlorine substituent alters biological interactions |
Case Studies and Research Findings
- Urease Inhibition Study : A study demonstrated that thiazole derivatives exhibited significant urease inhibition, with this compound showing superior activity compared to standard inhibitors. This suggests its potential utility in treating urease-related infections .
- Antimicrobial Activity Assessment : In vitro studies indicated that this compound had notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its efficacy in inhibiting bacterial growth .
- Anticancer Evaluation : The compound was tested against various cancer cell lines, revealing a dose-dependent response in inhibiting cell proliferation. Further investigations into its mechanism indicated that it may induce apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
